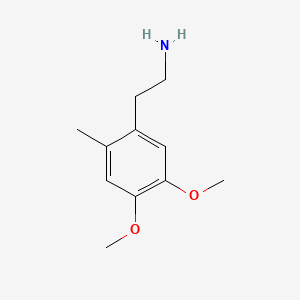
2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known to affect the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .
化学反応の分析
Types of Reactions
2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in the presence of copper(II) chloride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a psychoactive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This interaction leads to altered neurotransmitter release and changes in brain activity .
類似化合物との比較
2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is structurally similar to other phenethylamines, such as:
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Known for its psychedelic effects and used in psychotherapeutic research.
3,4,5-Trimethoxyphenethylamine (mescaline): A naturally occurring psychedelic compound found in certain cacti.
2,4,5-Trimethoxyamphetamine (TMA-2): A synthetic psychedelic compound with similar effects.
These compounds share a common phenethylamine backbone but differ in their substitution patterns, leading to variations in their pharmacological effects and applications.
特性
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOEKWZGBXRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














